3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of pyridine, where the pyridine ring is substituted with a 2,3-difluorophenyl group and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 2,3-difluorophenylboronic acid, 4-bromopyridine-3-carboxylic acid
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 3-(2,3-difluorophenyl)pyridine-4-methanol or 3-(2,3-difluorophenyl)pyridine-4-aldehyde.
Substitution: Formation of this compound derivatives with substituted phenyl groups.
Scientific Research Applications
3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
- 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-3-1-2-7(11(10)14)9-6-15-5-4-8(9)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGBOCMIPMCKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687343 |
Source
|
Record name | 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261660-61-0 |
Source
|
Record name | 3-(2,3-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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